1-Bromo-3-[(n-hexyloxy)methyl]benzene
Description
1-Bromo-3-[(n-hexyloxy)methyl]benzene (C₁₃H₁₉BrO, MW: 279.19 g/mol) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a (n-hexyloxy)methyl group (-CH₂-O-C₆H₁₃) at position 3. The (n-hexyloxy)methyl group introduces a hydrophobic alkyl chain, enhancing solubility in nonpolar solvents while retaining reactivity at the bromine site. This compound is typically utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical scaffold development .
Properties
IUPAC Name |
1-bromo-3-(hexoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10H,2-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXAMAYCKBMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(n-hexyloxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(n-hexyloxy)methyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of 1-Bromo-3-[(n-hexyloxy)methyl]benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(n-hexyloxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-[(n-hexyloxy)methyl]benzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: 3-[(n-hexyloxy)methyl]phenol, 3-[(n-hexyloxy)methyl]aniline.
Oxidation: 3-[(n-hexyloxy)methyl]benzaldehyde, 3-[(n-hexyloxy)methyl]benzoic acid.
Reduction: 3-[(n-hexyloxy)methyl]benzene.
Scientific Research Applications
Chemistry
In organic synthesis, 1-Bromo-3-[(n-hexyloxy)methyl]benzene serves as an intermediate for producing more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various derivatives. For example, it can react with amines or thiols to form substituted products that are crucial in developing new materials or pharmaceuticals.
Biology
The compound is utilized in biological research to study the effects of brominated aromatic compounds on biological systems. Its structural characteristics allow researchers to investigate its interactions with biological molecules, potentially leading to insights into drug design and development.
Medicine
In the pharmaceutical industry, 1-Bromo-3-[(n-hexyloxy)methyl]benzene acts as a precursor for synthesizing biologically active compounds. Its derivatives may exhibit therapeutic properties, making it a candidate for further investigation in drug formulation.
Industry
This compound finds applications in producing specialty chemicals and materials. Its properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics such as solubility and stability.
Case Study 1: Synthesis of Novel Polymers
Research has demonstrated that 1-Bromo-3-[(n-hexyloxy)methyl]benzene can be used to synthesize novel triarylamine polymers. These polymers exhibit improved solubility and film-forming properties, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) .
In a study evaluating the biological activity of brominated compounds, derivatives of 1-Bromo-3-[(n-hexyloxy)methyl]benzene were tested for their antimicrobial properties. Results indicated that certain derivatives displayed significant antibacterial activity against various strains of bacteria, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(n-hexyloxy)methyl]benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the hexyloxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
- Solubility : The (n-hexyloxy)methyl group in the target compound enhances lipophilicity compared to shorter-chain analogues (e.g., butoxymethyl) or polar groups (e.g., trifluoromethoxy) .
- Boiling/Melting Points : Longer alkyl chains (e.g., hexyl vs. methyl) increase boiling points due to greater van der Waals interactions. For example, 1-Bromo-3-(hexyloxy)benzene (3f) is a liquid at room temperature, while the trifluoromethoxy analogue (C₇H₄BrF₃O) is a solid .
Biological Activity
1-Bromo-3-[(n-hexyloxy)methyl]benzene (C13H19BrO) is an organobromine compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1-Bromo-3-[(n-hexyloxy)methyl]benzene is synthesized through the bromination of 3-[(n-hexyloxy)methyl]benzene, typically using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The process generally occurs in a solvent like carbon tetrachloride under controlled conditions to maximize yield and purity .
Chemical Structure
The compound features a bromine atom attached to a benzene ring, with a n-hexyloxy group providing hydrophobic characteristics. Its molecular structure can be represented as follows:
The biological activity of 1-Bromo-3-[(n-hexyloxy)methyl]benzene is attributed to its ability to interact with various biomolecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules. Additionally, the presence of the n-hexyloxy group enhances lipid solubility, potentially facilitating membrane penetration and interaction with cellular components .
Antimicrobial Activity
Research indicates that compounds similar to 1-Bromo-3-[(n-hexyloxy)methyl]benzene exhibit antimicrobial properties. For instance, studies have shown that related brominated compounds demonstrate significant activity against various pathogens, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays reveal that 1-Bromo-3-[(n-hexyloxy)methyl]benzene may induce apoptosis in cancer cell lines. In vitro studies have demonstrated that the compound affects cell viability, leading to increased rates of apoptosis in specific cancer cells . Further research is necessary to elucidate the precise pathways involved.
Case Study 1: Anticancer Potential
A study focused on the effects of halogenated compounds on cancer cell lines found that 1-Bromo-3-[(n-hexyloxy)methyl]benzene exhibited notable cytotoxic effects against breast cancer cells. The study reported a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for developing anticancer therapies .
Case Study 2: Larvicidal Activity
In another investigation, derivatives of brominated compounds were tested for larvicidal activity against Aedes aegypti larvae. The results indicated that certain structural modifications could enhance larvicidal efficacy, hinting at the potential use of 1-Bromo-3-[(n-hexyloxy)methyl]benzene in vector control strategies .
Safety and Toxicological Profile
While exploring the biological activities, it is crucial to consider safety profiles. Preliminary toxicological assessments suggest that exposure to high concentrations may cause skin irritation and other adverse effects. Further detailed studies are needed to establish comprehensive safety data and regulatory guidelines for handling this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
